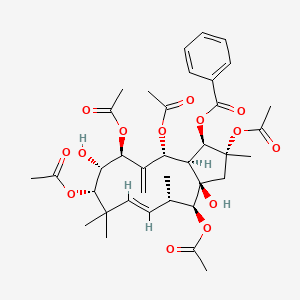

Jatrophane VI

Description

Properties

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGPBYYMDKBKJ-OHGSERNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098275 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-90-0 | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Jatrophane VI: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a class of structurally complex natural products, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of Jatrophane VI, a member of this class, and its broader family of related compounds. Given the limited specific literature on this compound, this document synthesizes information from closely related, well-characterized jatrophane diterpenes to provide a comprehensive understanding of its probable discovery, origin, and biological significance. This guide includes detailed experimental protocols for isolation and biological evaluation, quantitative data from representative jatrophanes, and visualizations of key biological and experimental pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Jatrophane Diterpenes

Jatrophane diterpenes are a large and structurally diverse family of natural products characterized by a highly functionalized bicyclo[10.3.0]pentadecane carbon skeleton.[1] These compounds are predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[2] The jatrophane skeleton's complexity, featuring a 12-membered macrocycle fused to a 5-membered ring, provides a scaffold for a wide array of chemical modifications, leading to a vast number of derivatives with significant therapeutic potential.[3]

The biological activities attributed to jatrophane diterpenes are extensive and include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing properties.[3] Their ability to modulate the activity of P-glycoprotein (P-gp), a key protein in cancer cell MDR, has made them particularly attractive candidates for further investigation in oncology.[4][5] Additionally, recent studies have highlighted their potential to induce autophagy, a cellular process critical for homeostasis and implicated in various diseases, including neurodegenerative disorders.[6]

While a specific compound designated as "this compound" is cataloged (NP0140556), detailed published research on this particular molecule is scarce. Therefore, this guide will draw upon the wealth of information available for other well-characterized jatrophane diterpenes isolated from various Euphorbia species to provide a representative understanding of its discovery, origin, and potential biological functions.

Discovery and Origin

Botanical Source

Jatrophane diterpenes, including congeners of this compound, are primarily isolated from plants of the genus Euphorbia.[3] Species such as Euphorbia platyphyllos, Euphorbia nicaeensis, Euphorbia helioscopia, and Euphorbia hyberna have been identified as rich sources of these compounds.[2][7][8][9] The latex and aerial parts of these plants are often the primary materials for extraction and isolation.[2][8]

Biogenesis of the Jatrophane Skeleton

The biosynthesis of the jatrophane core is a complex enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of cyclizations and rearrangements to form the characteristic 5/12-membered bicyclic system.

Quantitative Data of Representative Jatrophane Diterpenes

Due to the limited availability of specific data for this compound, the following tables summarize quantitative information for other well-characterized jatrophane diterpenes isolated from Euphorbia species. This data is representative of the class and provides a valuable reference for researchers.

NMR Spectroscopic Data

The following table presents representative ¹H and ¹³C NMR data for a jatrophane diterpene isolated from Euphorbia nicaeensis.[7]

| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |

| 1 | 40.5 | 3.95 (d, 14.0), 2.56 (d, 14.0) |

| 2 | 91.3 | 5.95 (brs) |

| 3 | 77.9 | 4.71 (brs) |

| 4 | 45.4 | 2.85 (d, 6.0) |

| 5 | 73.9 | 5.55 (brs) |

| 6 | 140.8 | - |

| 7 | 76.8 | 4.97 (d, 10.0) |

| 8 | 42.1 | 2.43 (dd, 15.0, 10.0), 2.02 (d, 15.0) |

| 9 | 208.3 | - |

| 10 | 50.2 | - |

| 11 | 135.5 | 5.22 (d, 16.0) |

| 12 | 133.2 | 5.54 (dd, 16.0, 10.0) |

| 13 | 45.9 | 3.60 (dq, 10.0, 7.0) |

| 14 | 204.7 | - |

| 15 | 91.8 | 5.85 (s) |

| 16 | 18.6 | 1.15 (d, 7.0) |

| 17 | 116.5 | 5.15 (s), 4.98 (s) |

| 18 | 26.9 | 1.25 (s) |

| 19 | 23.3 | 1.18 (s) |

| 20 | 18.3 | 1.22 (d, 7.0) |

Table 1: Representative NMR data for a jatrophane diterpene.

Biological Activity Data

The following table summarizes the cytotoxic and P-gp inhibitory activities of several jatrophane diterpenes.

| Compound | Cell Line | Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| Euphoheliphane A | ACHN (Renal Cancer) | Cytotoxicity | 15.3 | [8] |

| Euphoheliphane B | 786-O (Renal Cancer) | Cytotoxicity | 21.7 | [8] |

| Euphoheliphane C | Caki-1 (Renal Cancer) | Cytotoxicity | 18.9 | [8] |

| Jatrophone | MCF-7/ADR (Resistant Breast Cancer) | Cytotoxicity | 1.8 | [10] |

| Nicaeenin F | NCI-H460/R (Resistant Lung Cancer) | P-gp Inhibition | Not specified | Not specified |

| Nicaeenin G | DLD1-TxR (Resistant Colon Cancer) | P-gp Inhibition | Not specified | Not specified |

| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | Outperforms Cyclosporin A | [4] |

Table 2: Biological activities of representative jatrophane diterpenes.

Experimental Protocols

Isolation and Purification of Jatrophane Diterpenes

The following is a general protocol for the isolation and purification of jatrophane diterpenes from Euphorbia species, based on methodologies described in the literature.[2][7]

4.1.1. Extraction

-

Air-dry the plant material (e.g., aerial parts) at room temperature and grind to a fine powder.

-

Macerate the powdered plant material with a suitable organic solvent (e.g., 80% ethanol in water) at room temperature for an extended period (e.g., 3 x 24 hours).

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrates under reduced pressure to yield a crude extract.

4.1.2. Chromatographic Separation

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Combine fractions containing compounds of interest and subject them to Sephadex LH-20 column chromatography using a suitable solvent system (e.g., methanol/chloroform mixture).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the fractions obtained from the previous step using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).

-

Collect the peaks corresponding to pure jatrophane diterpenes.

-

4.1.3. Structure Elucidation

-

Determine the structures of the isolated pure compounds using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the chemical structure and stereochemistry.

-

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This protocol is based on the rhodamine 123 accumulation assay, a common method to assess P-gp inhibition.[11]

-

Cell Culture:

-

Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7) in appropriate cell culture medium.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test jatrophane diterpene for a specified time (e.g., 30 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Add the fluorescent P-gp substrate, rhodamine 123 (final concentration, e.g., 5 µM), to each well and incubate for a further period (e.g., 60 minutes) at 37°C.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Lyse the cells with a suitable lysis buffer.

-

-

Quantification:

-

Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Calculate the percentage of rhodamine 123 accumulation in treated cells relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the jatrophane diterpene that causes 50% inhibition of P-gp activity (i.e., 50% increase in rhodamine 123 accumulation).

-

Autophagy Induction Assay (mCherry-GFP-LC3)

This protocol utilizes the tandem fluorescent mCherry-GFP-LC3 reporter to monitor autophagic flux.[12][13]

-

Cell Line Generation:

-

Transfect a suitable cell line (e.g., human microglia cells) with a plasmid encoding the mCherry-GFP-LC3 fusion protein and establish a stable cell line.

-

-

Assay Procedure:

-

Seed the mCherry-GFP-LC3 expressing cells in a suitable format for microscopy or flow cytometry.

-

Treat the cells with the test jatrophane diterpene at various concentrations for a defined period (e.g., 24 hours). Include a known autophagy inducer (e.g., rapamycin) as a positive control and an autophagy inhibitor (e.g., bafilomycin A1) to confirm flux.

-

-

Imaging and Quantification:

-

Fluorescence Microscopy:

-

Fix the cells and visualize them using a confocal microscope.

-

Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP), while autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).

-

Quantify the number of yellow and red puncta per cell.

-

-

Flow Cytometry:

-

Harvest the cells and analyze them using a flow cytometer.

-

Measure the fluorescence intensity of mCherry and GFP.

-

An increase in the mCherry/GFP fluorescence ratio indicates an increase in autophagic flux.

-

-

Signaling Pathways

P-glycoprotein Inhibition

Jatrophane diterpenes are thought to inhibit P-gp by directly binding to the transporter, thereby blocking its efflux function. This leads to an intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, restoring their sensitivity to treatment.

Autophagy Induction

Some jatrophane diterpenes have been shown to induce autophagy.[6] One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy. Inhibition of this pathway leads to the activation of the ULK1 complex, initiating the formation of the autophagosome.

Conclusion

This compound and its related diterpenes represent a promising class of natural products with significant potential for drug development. Their diverse biological activities, particularly in the areas of cancer chemotherapy and neurodegenerative diseases, warrant further investigation. This technical guide provides a foundational resource for researchers, offering insights into their discovery, origin, and biological evaluation. The detailed protocols and representative data herein are intended to facilitate future research into this fascinating family of compounds and accelerate the translation of these natural molecules into novel therapeutic agents.

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secure Verification [cer.ihtm.bg.ac.rs]

- 8. tandfonline.com [tandfonline.com]

- 9. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

The Potent Jatrophane Diterpenoids from Euphorbia peplus: A Technical Guide to their Natural Source, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia peplus, commonly known as petty spurge, is a widespread annual plant that has been used in traditional medicine for various ailments.[1] Modern phytochemical investigations have revealed that this plant is a rich source of structurally diverse and biologically active diterpenoids, particularly those belonging to the jatrophane class. These compounds, characterized by a unique 5/12 bicyclic carbon skeleton, have garnered significant attention in the scientific community for their potent pharmacological activities, including the modulation of multidrug resistance in cancer cells, inhibition of key signaling pathways in cancer progression, and activation of cellular autophagy.[2][3][4]

This technical guide provides an in-depth overview of the natural sourcing of jatrophane diterpenoids from Euphorbia peplus, with a focus on Jatrophane VI and its analogues. It offers a comprehensive summary of the quantitative data available on the isolation of these compounds, detailed experimental protocols for their extraction and purification, and methodologies for evaluating their biological activities. Furthermore, this guide includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the scientific principles and techniques involved.

Quantitative Analysis of Jatrophane Diterpenoids from Euphorbia peplus

The isolation and quantification of jatrophane diterpenoids from Euphorbia peplus are critical steps in their study and potential development as therapeutic agents. While a multitude of these compounds have been identified, obtaining precise yield data is often challenging due to the complexity of the plant matrix and the laborious nature of the purification process. However, several studies have provided valuable insights into the yields of specific jatrophane diterpenoids.

One study conducted a semi-quantitative analysis of the diterpenoid fraction from an ethanolic extract of E. peplus using Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis provided the relative quantities of various diterpenoids within the isolated fraction and the total extract.[5] Another comprehensive study detailed the isolation of ten jatrophane diterpenoids from 150 kg of dried E. peplus plants, providing specific yields for each compound.[2] The table below summarizes the quantitative data from this study.

| Compound Name | Molecular Formula | Amount Isolated (mg) | Yield (% w/w from dried plant material) | Reference |

| Euphjatrophane A | C39H46O14 | 25.3 | 0.0000169 | [2] |

| Euphjatrophane B | C39H48O15 | 15.2 | 0.0000101 | [2] |

| Euphpepluone G | C37H44O13 | 10.5 | 0.0000070 | [2] |

| Euphjatrophane C | C41H48O16 | 12.1 | 0.0000081 | [2] |

| Euphjatrophane D | C39H46O15 | 18.5 | 0.0000123 | [2] |

| Euphjatrophane E | C39H46O15 | 20.1 | 0.0000134 | [2] |

| Euphjatrophane F | C39H46O15 | 13.4 | 0.0000089 | [2] |

| Euphjatrophane G | C39H46O15 | 16.7 | 0.0000111 | [2] |

| Euphpepluone K | C37H44O14 | 30.2 | 0.0000201 | [2] |

| Euphpepluone L | C37H44O14 | 22.8 | 0.0000152 | [2] |

Experimental Protocols

Extraction and Isolation of Jatrophane Diterpenoids from Euphorbia peplus

This protocol is a composite of methodologies described in the scientific literature for the extraction and isolation of jatrophane diterpenoids from E. peplus.[2][6]

1.1. Plant Material and Extraction:

-

Air-dry the whole plants of Euphorbia peplus at room temperature.

-

Powder the dried plant material using a suitable mill.

-

Extract the powdered plant material (e.g., 150 kg) exhaustively with methanol (e.g., 3 x 300 L) at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

1.2. Fractionation of the Crude Extract:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100) to yield several primary fractions.

1.3. Purification of Jatrophane Diterpenoids:

-

Subject the primary fractions containing jatrophane diterpenoids to further chromatographic separation. This may involve a combination of techniques:

-

MCI gel column chromatography: Elute with a gradient of methanol and water.

-

Sephadex LH-20 column chromatography: Use methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a mobile phase such as acetonitrile and water.

-

-

Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify and combine those containing pure compounds.

-

Characterize the structure of the isolated pure compounds using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

ATR-Chk1 Signaling Pathway Inhibition Assay

This protocol outlines the Western blot procedure to assess the inhibition of camptothecin (CPT)-induced Chk1 phosphorylation by jatrophane diterpenoids.[4]

2.1. Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., A549) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the isolated jatrophane diterpenoids at various concentrations for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating the cells with a final concentration of CPT (e.g., 1 µM) for a further incubation period (e.g., 2 hours).

2.2. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA protein assay.

2.3. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated Chk1 to total Chk1.

Autophagy Flux Assay using mCherry-GFP-LC3 Reporter

This protocol describes the use of a tandem fluorescent mCherry-GFP-LC3 reporter to measure autophagy flux by flow cytometry or fluorescence microscopy.[3]

3.1. Cell Line and Transfection:

-

Use a cell line stably expressing the mCherry-GFP-LC3 plasmid (e.g., HM mCherry-GFP-LC3 human microglia cells).

-

Alternatively, transiently transfect the cells of interest with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent.

3.2. Cell Treatment:

-

Seed the mCherry-GFP-LC3 expressing cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).

-

Treat the cells with the jatrophane diterpenoids at desired concentrations for a specific duration (e.g., 24 hours).

-

Include positive (e.g., rapamycin or starvation) and negative (e.g., vehicle control) controls.

3.3. Flow Cytometry Analysis:

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the cells on a flow cytometer equipped with lasers and filters to detect both GFP (green fluorescence) and mCherry (red fluorescence).

-

Gate on the live, single-cell population.

-

Quantify the mean fluorescence intensity of both GFP and mCherry for each sample.

-

Autophagic flux is determined by the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagy flux.

3.4. Fluorescence Microscopy Analysis:

-

Grow and treat the cells on coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filters for GFP and mCherry.

-

Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched in the acidic environment of the lysosome).

-

Quantify the number of yellow and red puncta per cell to assess autophagy flux.

Conclusion

Euphorbia peplus stands out as a valuable natural source of jatrophane diterpenoids with significant therapeutic potential. The quantitative data, though variable, indicates that these compounds can be isolated in sufficient quantities for further research and development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to extract, purify, and evaluate the biological activities of these promising natural products. The ability of jatrophane diterpenoids to modulate critical cellular pathways, such as the ATR-Chk1 and autophagy pathways, underscores their importance as lead compounds in the development of novel anticancer and neuroprotective agents. Further research into the optimization of isolation techniques and a deeper exploration of their mechanisms of action will be crucial in unlocking the full therapeutic potential of these fascinating molecules.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The intricate biosynthetic pathway of jatrophane diterpenoids: A technical guide for researchers

An in-depth exploration of the enzymatic cascade, genetic organization, and regulatory networks governing the formation of jatrophane diterpenoids, a class of compounds with significant therapeutic potential.

Jatrophane diterpenoids, a diverse group of natural products primarily found in the Euphorbiaceae family, have garnered considerable attention from the scientific community for their wide range of biological activities, including anti-inflammatory, anti-viral, and cytotoxic properties. Understanding their complex biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the jatrophane diterpenoid biosynthetic pathway, tailored for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From a Universal Precursor to a Complex Scaffold

The biosynthesis of jatrophane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The pathway then proceeds through a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases, to construct the characteristic bicyclic jatrophane skeleton.

The first committed step is the cyclization of GGPP to form the macrocyclic diterpene casbene. This reaction is catalyzed by the enzyme casbene synthase . Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) , which are crucial for the subsequent rearrangements and cyclizations that lead to the jatrophane core. While the initial steps are relatively well-understood, the precise sequence and enzymatic control of the later-stage modifications that give rise to the vast structural diversity of jatrophane diterpenoids are still under active investigation.

A proposed biosynthetic pathway involves the initial oxidation of casbene at the C5 position, a reaction catalyzed by specific CYPs belonging to the CYP726A subfamily. This is considered a key conserved step in the biosynthesis of many diterpenoids in the Euphorbiaceae. Subsequent oxidations and rearrangements are thought to lead to the formation of the 5/12-membered ring system characteristic of the jatrophane skeleton.

Quantitative Insights into Key Biosynthetic Enzymes

While our understanding of the jatrophane biosynthetic pathway is advancing, detailed quantitative data for all the involved enzymes remains limited. The available data primarily focuses on the initial key enzyme, casbene synthase.

| Enzyme | EC Number | Substrate | Product | K_m_ (µM) | V_max_ | k_cat_ | Specific Activity | Source Organism |

| Casbene Synthase | 4.2.3.8 | Geranylgeranyl diphosphate (GGPP) | Casbene | 1.9 | Not Reported | Not Reported | Not Reported | Ricinus communis |

Experimental Protocols: A Guide to Studying the Key Enzymes

The characterization of the enzymes involved in jatrophane biosynthesis is fundamental to a deeper understanding of the pathway. Below are detailed methodologies for the expression, purification, and activity assays of the key enzymes, casbene synthase and cytochrome P450s.

Expression and Purification of Recombinant Casbene Synthase in E. coli

This protocol is adapted from studies on the heterologous expression of casbene synthase from Ricinus communis.

1. Gene Cloning and Vector Construction:

- The full-length cDNA of casbene synthase is amplified by PCR from a cDNA library of the source organism (e.g., Ricinus communis).

- The amplified gene is cloned into an appropriate expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein for ease of purification.

2. Heterologous Expression in E. coli:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). The culture is grown overnight at 37°C with shaking.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

3. Protein Purification:

- The bacterial cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

- The cells are lysed by sonication on ice.

- The cell lysate is centrifuged to pellet the cell debris.

- The supernatant containing the soluble His-tagged casbene synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

- The recombinant casbene synthase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Assay for Casbene Synthase Activity

1. Reaction Mixture:

- Prepare a reaction mixture containing the purified casbene synthase, the substrate GGPP, and a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2_, and 5 mM DTT).

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme to the reaction mixture.

- The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

3. Product Extraction and Analysis:

- The reaction is stopped by the addition of an organic solvent, such as hexane or ethyl acetate.

- The organic phase containing the product, casbene, is separated from the aqueous phase.

- The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Heterologous Expression and Assay of Cytochrome P450 Enzymes

The functional characterization of plant CYPs often requires co-expression with a cytochrome P450 reductase (CPR) which provides the necessary electrons for catalysis.

1. Expression System:

- Yeast (e.g., Saccharomyces cerevisiae or Pichia pastoris) and insect cell expression systems are commonly used for the heterologous expression of plant CYPs as they provide the necessary membrane environment for proper folding and activity.

- Co-expression of the CYP with a CPR from a plant source (e.g., Arabidopsis thaliana) is essential.

2. Microsome Preparation:

- After induction of protein expression, the cells are harvested and lysed.

- The microsomal fraction, which contains the membrane-bound CYPs and CPRs, is isolated by differential centrifugation.

3. In Vitro Enzyme Assay:

- The assay is typically performed with the isolated microsomes.

- The reaction mixture includes the microsomes, the substrate (e.g., casbene), a buffer (e.g., potassium phosphate buffer pH 7.5), and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- The reaction is incubated at an optimal temperature with shaking.

- The reaction is stopped, and the products are extracted with an organic solvent.

- The products are analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

Visualizing the Pathway and its Regulation

To provide a clear visual representation of the jatrophane biosynthetic pathway and its proposed regulatory network, the following diagrams have been generated using the DOT language.

Caption: The core biosynthetic pathway of jatrophane diterpenoids.

Genetic Organization and Regulation: A Coordinated Effort

A significant finding in the study of jatrophane biosynthesis is the discovery that the genes encoding the biosynthetic enzymes are often organized in gene clusters within the plant genome. These clusters typically contain the casbene synthase gene alongside several cytochrome P450 genes and other modifying enzymes. This physical proximity suggests a mechanism of co-regulation, ensuring that all the necessary enzymes for the pathway are expressed in a coordinated manner.

The regulation of these gene clusters is thought to be influenced by various developmental and environmental cues. Phytohormones, particularly jasmonates (such as jasmonic acid and its derivatives), are well-known elicitors of secondary metabolite production in plants, including terpenoids. It is hypothesized that jasmonate signaling pathways play a crucial role in upregulating the expression of the jatrophane biosynthetic genes in response to stresses such as herbivory or pathogen attack.

This regulation is likely mediated by specific transcription factors . Families of transcription factors such as AP2/ERF, bHLH, WRKY, and MYB have been implicated in the regulation of other terpenoid biosynthetic pathways in response to jasmonate signaling. While the specific transcription factors that directly control the jatrophane biosynthetic gene cluster are yet to be fully identified, it is a promising area of ongoing research.

Caption: A proposed regulatory network for jatrophane biosynthesis.

Future Perspectives

The field of jatrophane diterpenoid biosynthesis is ripe with opportunities for further discovery. The elucidation of the remaining enzymatic steps in the pathway, the identification of the specific transcription factors that regulate the biosynthetic gene clusters, and a deeper understanding of the interplay between different signaling pathways will be key areas of future research. This knowledge will not only enhance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable compounds for pharmaceutical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane VI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane VI is a member of the jatrophane diterpenoid class of natural products, a diverse group of compounds primarily isolated from plants of the Euphorbiaceae family.[1][2][3][4][5][6] These macrocyclic diterpenes are characterized by a highly functionalized bicyclo[10.3.0]pentadecane core structure.[7] While specific data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted properties based on its chemical class, alongside established experimental protocols for the isolation, characterization, and biological evaluation of jatrophane diterpenes. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in this promising class of bioactive molecules. Jatrophane diterpenes have garnered significant interest for their wide range of therapeutically relevant biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR)-reversing properties.[4]

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Source/Basis for Prediction |

| Molecular Formula | C37H48O14 | InChI String from PubChem |

| Molecular Weight | 724.76 g/mol | Calculated from Molecular Formula |

| Appearance | Likely a colorless or white amorphous solid or oil | General property of isolated jatrophane diterpenes |

| Melting Point | Not available. Highly variable for this class depending on specific substitutions. | General knowledge of natural product chemistry |

| Boiling Point | Not applicable (likely decomposes at high temperatures) | General property of complex natural products |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Poorly soluble in water. | Based on the polyester nature and typical solvents used for extraction and purification of jatrophane diterpenes[8] |

Table 2: Representative Spectroscopic Data for Jatrophane Diterpenes

As specific spectra for this compound are not published, this table presents typical spectroscopic features observed for jatrophane polyesters, which are crucial for their structural elucidation.[8][9]

| Spectroscopic Technique | Characteristic Features for Jatrophane Diterpenes |

| ¹H NMR | - Complex spectra with multiple signals in the 0.8-6.5 ppm range. - Signals for methyl groups (singlets and doublets). - Olefinic proton signals. - Signals for protons attached to oxygenated carbons (carbinol protons) often in the 3.5-5.5 ppm range. - Signals corresponding to various ester functionalities (e.g., acetate, benzoate). |

| ¹³C NMR | - Signals for numerous carbon atoms, including: - Carbonyl carbons from ester groups (~170 ppm). - Olefinic carbons (~120-140 ppm). - Oxygenated carbons (methine and quaternary, ~60-90 ppm). - Aliphatic carbons. |

| Mass Spectrometry (HRESIMS) | - Provides accurate mass measurement for molecular formula determination.[9] - Fragmentation patterns can give clues about the nature and location of ester substituents. |

| Infrared (IR) | - Absorption bands for hydroxyl groups (~3400-3500 cm⁻¹). - Strong absorption bands for carbonyl groups of esters (~1730-1750 cm⁻¹). - Bands for C=C double bonds. |

| UV-Vis | - Absorption maxima may be present depending on the presence of conjugated systems, such as benzoate esters.[9] |

Experimental Protocols

The following sections detail the standard methodologies employed in the study of jatrophane diterpenes, from their extraction from plant sources to their biological evaluation.

Isolation and Purification of Jatrophane Diterpenes

The isolation of jatrophane diterpenes from plants, typically from the genus Euphorbia, is a multi-step process involving extraction and chromatography.[10][11][12]

1. Plant Material Collection and Preparation:

-

The plant material (e.g., aerial parts, roots, or latex) is collected, identified by a botanist, and air-dried in the shade.

-

The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is exhaustively extracted with a suitable organic solvent, commonly methanol or ethanol, at room temperature for several days.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in a water/methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Jatrophane diterpenes are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

The bioactive fractions are subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): Silica gel is most commonly used as the stationary phase, with a gradient elution system of n-hexane/ethyl acetate or chloroform/methanol.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) or normal-phase HPLC is used for the final purification of compounds. A UV detector is typically used for monitoring the separation.

-

References

- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Secure Verification [cer.ihtm.bg.ac.rs]

- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 10. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tutvital.tut.ac.za [tutvital.tut.ac.za]

A Technical Overview of Jatrophane Diterpenoids: Structure, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids are a class of naturally occurring compounds characterized by a complex bicyclic 5/12-membered ring system.[1] Primarily isolated from plants of the Euphorbiaceae family, particularly the genus Euphorbia, these molecules have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2][3][4] While a specific search for "Jatrophane VI" with the molecular formula C37H48O14 did not yield a documented compound, this guide provides a comprehensive overview of the jatrophane class of molecules, focusing on their chemical diversity, mechanisms of action, and methodologies for their study. Jatrophanes are typically polyoxygenated and exist as polyesters, with a wide array of ester functionalities contributing to their structural diversity and biological properties.[1] Of particular note is their well-documented activity as modulators of multidrug resistance (MDR) in cancer cells, making them promising candidates for further investigation in oncology.[4]

Structural Diversity of Jatrophane Diterpenoids

The core structure of jatrophane diterpenoids is a macrocyclic system that allows for considerable conformational flexibility and a variety of substitutions. The diversity within this class primarily arises from the nature and position of ester groups attached to the diterpene skeleton. These are commonly acetates, propionates, butyrates, benzoates, and other acyl groups.[1] This variation in acylation significantly influences the biological activity of the individual compounds.

Below is a table summarizing the molecular formulas and weights of several known jatrophane diterpenoids to illustrate the structural variety within this class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Reference |

| Jatrophane A | C36H44O12 | 668.7 | Euphorbia pubescens | [3] |

| Jatrophane B | C38H46O13 | 710.8 | Euphorbia pubescens | [3] |

| Jatrophane C | C36H42O12 | 666.7 | Euphorbia pubescens | [3] |

| Helioscopnin A | C39H46O13 | 722.8 | Euphorbia helioscopia | [2] |

| Helioscopnin B | C37H44O13 | 696.7 | Euphorbia helioscopia | [2] |

Biological Activity and Mechanism of Action

The most extensively studied biological activity of jatrophane diterpenoids is their ability to reverse multidrug resistance (MDR) in cancer cells.[4] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells. Jatrophanes have been shown to inhibit the function of P-gp, thereby restoring the efficacy of anticancer drugs.

Modulation of P-glycoprotein Activity

The table below presents the P-gp modulating activity of some jatrophane diterpenoids, often expressed as the concentration required to inhibit the transporter's function by 50% (IC50) or as a fold-reversal of resistance to a particular chemotherapeutic agent.

| Compound | Cell Line | Chemotherapeutic Agent | Activity | Reference |

| Nicaeenin F | NCI-H460/R, DLD1-TxR | Doxorubicin | Potent P-gp inhibitor | [4] |

| Nicaeenin G | NCI-H460/R, DLD1-TxR | Doxorubicin | Potent P-gp inhibitor | [4] |

| Jatrophane 1 | NCI-H460/R, U87-TxR | - | IC50 ~10-20 µM | [4] |

| Pubescene A | NCI-H460 | - | Moderate growth inhibition | [3] |

| Pubescene B | NCI-H460 | - | Moderate growth inhibition | [3] |

| Pubescene C | NCI-H460 | - | Moderate growth inhibition | [3] |

The following diagram illustrates the proposed mechanism of action for jatrophane diterpenoids in overcoming P-glycoprotein-mediated multidrug resistance.

Experimental Protocols

Isolation of Jatrophane Diterpenoids from Euphorbia Species

The following is a generalized workflow for the isolation of jatrophane diterpenoids from plant material, based on methodologies described in the literature.[2][3][4]

1. Plant Material and Extraction:

-

Air-dried and powdered whole plants or specific parts (e.g., roots, aerial parts) are subjected to extraction with organic solvents.[3][4] A common solvent system is ethanol or a mixture of dichloromethane and methanol.[4]

2. Fractionation:

-

The resulting crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[3]

3. Chromatographic Purification:

-

The fractions showing biological activity or containing compounds of interest are subjected to multiple steps of column chromatography.[2][3] This typically involves silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on either normal-phase or reversed-phase columns to yield pure jatrophane diterpenoids.[3]

4. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Mass Spectrometry (HRMS).[2][3][4]

-

The absolute configuration of the molecules can be determined by single-crystal X-ray diffraction analysis and electronic circular dichroism (ECD) calculations.[2]

Conclusion

The jatrophane diterpenoids represent a promising class of natural products with significant potential for drug development, particularly in the field of oncology. Their ability to modulate multidrug resistance presents a novel strategy to enhance the efficacy of existing chemotherapeutic agents. The structural complexity and diversity of this class of molecules continue to be an active area of research, with ongoing efforts in total synthesis aiming to provide access to larger quantities of these compounds and their analogs for further biological evaluation. Future research should focus on elucidating the detailed structure-activity relationships, optimizing their pharmacokinetic properties, and exploring their therapeutic potential in in vivo models.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Three new jatrophane-type diterpenes from Euphorbia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secure Verification [cer.ihtm.bg.ac.rs]

Technical Guide: Spectroscopic Data and Experimental Protocols for Jatrophane Diterpenoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific compound formally designated as "Jatrophane VI" with associated experimental spectroscopic data (NMR, MS) in peer-reviewed scientific literature have been unsuccessful. The Natural Products Magnetic Resonance Database (NP-MRD) contains an entry for a "this compound" (NP0140556) with predicted NMR data, but no link to a primary publication with experimental validation. To provide a comprehensive and technically accurate guide as requested, this document utilizes Euphjatrophane A , a well-characterized jatrophane diterpenoid isolated from Euphorbia peplus Linn., as a representative example. All data and protocols presented herein pertain to Euphjatrophane A.

Introduction to Jatrophane Diterpenoids

Jatrophane diterpenoids are a class of natural products characterized by a distinctive macrocyclic 5/12-membered bicyclic carbon skeleton.[1] They are found predominantly in plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. The complex and varied substitution patterns on the jatrophane core lead to a vast array of structurally unique compounds, making their detailed spectroscopic characterization crucial for structure elucidation and further research.

Spectroscopic Data for Euphjatrophane A

The structural elucidation of jatrophane diterpenoids like Euphjatrophane A relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data for Euphjatrophane A

| Parameter | Value |

| Molecular Formula | C₂₉H₃₆O₇ |

| Ion | [M + Na]⁺ |

| Calculated m/z | 519.2353 |

| Measured m/z | 519.2346 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1D (¹H and ¹³C) and 2D NMR experiments are essential for determining the connectivity and stereochemistry of the molecule. The data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).

Table 2: ¹H NMR (600 MHz, CDCl₃) Data for Euphjatrophane A

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.58 | m | |

| 2 | 3.25 | m | |

| 3 | 5.84 | t | 3.5 |

| 4 | 2.67 | m | |

| 5 | 5.74 | d | 10.2 |

| 7 | 5.24 | s | |

| 8 | 2.45 | m | |

| 8 | 2.05 | m | |

| 11 | 5.63 | d | 16.2 |

| 12 | 5.62 | d | 16.2 |

| 13 | 3.65 | m | |

| 14 | 2.38 | m | |

| 14 | 2.25 | m | |

| 15 | 4.28 | s | |

| 16 | 1.05 | d | 6.4 |

| 17a | 5.18 | s | |

| 17b | 4.82 | s | |

| 18 | 1.22 | s | |

| 19 | 1.21 | s | |

| 20 | 1.36 | d | 6.5 |

| 2' | 8.11 | d | 7.9 |

| 3' | 7.45 | t | 7.6 |

| 4' | 7.56 | t | 7.3 |

| 5' | 7.45 | t | 7.6 |

| 6' | 8.11 | d | 7.9 |

| 2'' | 1.84 | s |

Table 3: ¹³C NMR (150 MHz, CDCl₃) Data for Euphjatrophane A

| Position | δC (ppm) | Type |

| 1 | 45.3 | CH |

| 2 | 39.8 | CH |

| 3 | 78.5 | CH |

| 4 | 48.7 | CH |

| 5 | 76.4 | CH |

| 6 | 142.4 | C |

| 7 | 77.2 | CH |

| 8 | 35.1 | CH₂ |

| 9 | 212.1 | C |

| 10 | 51.1 | C |

| 11 | 135.7 | CH |

| 12 | 134.1 | CH |

| 13 | 42.3 | CH |

| 14 | 38.2 | CH₂ |

| 15 | 79.8 | C |

| 16 | 19.8 | CH₃ |

| 17 | 114.8 | CH₂ |

| 18 | 28.9 | CH₃ |

| 19 | 24.5 | CH₃ |

| 20 | 18.2 | CH₃ |

| 1' | 129.7 | C |

| 2', 6' | 129.9 | CH |

| 3', 5' | 128.5 | CH |

| 4' | 134.0 | CH |

| 7' | 166.0 | C |

| 1'' | 169.2 | C |

| 2'' | 20.7 | CH₃ |

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of jatrophane diterpenoids, using Euphjatrophane A as an example.

Isolation and Purification

The isolation of jatrophane diterpenoids from plant material is a multi-step process involving extraction and chromatography.

Caption: General workflow for the isolation of Euphjatrophane A.

Spectroscopic Analysis

The structural characterization of the purified compound involves several spectroscopic techniques.

-

UV Spectroscopy: UV spectra are measured on a spectrophotometer.

-

IR Spectroscopy: IR spectra are recorded on a spectrometer using KBr pellets.

-

NMR Spectroscopy: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) with trimethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

Structural Elucidation Pathway

The data obtained from the various spectroscopic experiments are pieced together to determine the final structure of the compound.

Caption: Logical workflow for the structure elucidation of Euphjatrophane A.

Conclusion

The spectroscopic characterization of jatrophane diterpenoids is a complex process that requires a combination of sophisticated analytical techniques. The data presented for Euphjatrophane A serves as a representative example of the type of information required for the unambiguous structure determination of these biologically important molecules. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic data and experimental protocols associated with the study of jatrophane diterpenoids. The detailed NMR and MS data, along with the outlined experimental workflows, are crucial for the identification, characterization, and subsequent development of these promising natural products.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of Jatrophane Diterpenes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jatrophane diterpenes are a class of natural products characterized by a complex bicyclo[10.3.0]pentadecane skeleton. These compounds, primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention from the scientific community due to their diverse and potent biological activities. Of particular interest is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][2] This document provides a detailed overview of a representative methodology for the total synthesis of a complex jatrophane diterpene, based on the successful enantioselective total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol. The described strategy highlights key chemical transformations and provides generalized protocols applicable to the synthesis of other jatrophane analogues.

Synthetic Strategy Overview:

The convergent synthetic approach relies on the preparation of two key fragments: a highly functionalized cyclopentane building block and a long-chain coupling partner. The core of the strategy involves two pivotal reactions: a B-alkyl Suzuki-Miyaura cross-coupling to unite the two fragments, followed by a ring-closing metathesis (RCM) to construct the characteristic 12-membered macrocycle of the jatrophane core.[3][4]

Key Reaction Methodologies & Protocols

B-Alkyl Suzuki-Miyaura Cross-Coupling

This reaction serves to connect the two advanced intermediates, forming the carbon skeleton of the macrocyclic precursor. The coupling of an organoborane derived from one fragment with a vinyl iodide of the other fragment is a robust and reliable method for constructing C(sp³)–C(sp²) bonds.[5][6]

Table 1: Representative Protocol for B-Alkyl Suzuki-Miyaura Cross-Coupling

| Parameter | Value/Condition |

| Reactant 1 (Organoborane) | 1.0 eq |

| Reactant 2 (Vinyl Iodide) | 1.2 eq |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | Cs₂CO₃ (3.0 eq) |

| Solvent | THF/H₂O (3:1) |

| Temperature | 65 °C |

| Reaction Time | 12 hours |

| Typical Yield | 60-80% |

Experimental Protocol:

-

To a solution of the vinyl iodide (1.2 eq) in a mixture of THF and water (3:1) is added cesium carbonate (3.0 eq) and the palladium catalyst (5 mol%).

-

The organoborane fragment (1.0 eq), freshly prepared via hydroboration of the corresponding terminal alkene with 9-BBN, is then added to the reaction mixture.

-

The resulting mixture is degassed with argon for 15 minutes and then heated to 65 °C for 12 hours under an argon atmosphere.

-

Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Ring-Closing Metathesis (RCM)

The construction of the strained 12-membered macrocycle is achieved through a ring-closing metathesis reaction of a terminal diene precursor. The choice of catalyst is crucial for the success of this transformation, with second-generation Grubbs or Hoveyda-Grubbs catalysts often being employed for their high efficiency and functional group tolerance.[7][8][9][10]

Table 2: Representative Protocol for Ring-Closing Metathesis

| Parameter | Value/Condition |

| Diene Precursor | 1.0 eq |

| Catalyst | Grubbs II Catalyst (10 mol%) |

| Solvent | Dichloromethane (DCM), degassed |

| Concentration | 0.001 M |

| Temperature | 40 °C (reflux) |

| Reaction Time | 6 hours |

| Typical Yield | 70-90% |

Experimental Protocol:

-

A solution of the diene precursor (1.0 eq) in degassed dichloromethane is prepared to a concentration of 0.001 M in a flask equipped with a reflux condenser.

-

The Grubbs II catalyst (10 mol%) is added to the solution under an argon atmosphere.

-

The reaction mixture is heated to reflux (40 °C) and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the macrocyclic jatrophane skeleton.

Visualizations

Synthetic Workflow

The following diagram illustrates the convergent synthetic strategy for a jatrophane diterpene, highlighting the key coupling and macrocyclization steps.

Caption: Convergent total synthesis workflow for a jatrophane diterpene.

Mechanism of Multidrug Resistance Reversal

Jatrophane diterpenes have been shown to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells. The diagram below illustrates this proposed mechanism of action.

Caption: Inhibition of P-glycoprotein by Jatrophane Diterpenes.

The total synthesis of jatrophane diterpenes represents a significant challenge in organic chemistry, requiring sophisticated synthetic strategies and robust reaction methodologies. The convergent approach detailed herein, utilizing a B-alkyl Suzuki-Miyaura cross-coupling and ring-closing metathesis, provides a reliable pathway to this important class of natural products. Further investigation into the structure-activity relationships of synthetic jatrophane analogues holds promise for the development of new and effective agents to combat multidrug resistance in cancer therapy.

References

- 1. Total synthesis of natural and non-natural Δ(5,6)Δ(12,13)-jatrophane diterpenes and their evaluation as MDR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 9. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Ring Closing Metathesis [organic-chemistry.org]

Application Notes and Protocols for In Vitro Bioactivity Testing of Jatrophane VI

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of Jatrophane VI, a member of the jatrophane diterpene family. Jatrophane diterpenes, isolated from various species of the Euphorbiaceae family, are known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2] The following protocols are established methods for evaluating these activities and can be adapted for high-throughput screening.

Cytotoxicity Assessment

Cytotoxicity is a critical initial screening parameter for potential anticancer agents. The MTT and Sulforhodamine B (SRB) assays are reliable colorimetric methods to determine cell viability in response to a test compound.

MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently pipette up and down to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period with the compound, gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the wells five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Shake the plate for 5 minutes on a shaker and measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data for Jatrophane Diterpenes (Cytotoxicity)

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB | 1.8 | |

| Euphorbia factor L3 | A549 (Lung cancer) | SRB | 10.28 | |

| Euphorbia factor L3 | MCF-7 (Breast cancer) | SRB | 13.92 | |

| Euphorbia factor L3 | SW480 (Colon cancer) | SRB | 29.70 | |

| Euphorbia factor L9 | A549 (Lung cancer) | SRB | 1.15 | |

| Euphorbia factor L9 | MDA-MB-231 (Breast cancer) | SRB | 1.25 | |

| Euphorbia factor L9 | KB (Nasopharyngeal cancer) | SRB | 0.81 | |

| Euphorbia factor L9 | MCF-7 (Breast cancer) | SRB | 1.32 | |

| Euphorbia factor L9 | KB-VIN (Multidrug-resistant nasopharyngeal cancer) | SRB | 0.72 |

P-glycoprotein (P-gp) Modulation

Many jatrophane diterpenes have been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. The rhodamine 123 efflux assay is a common method to assess P-gp inhibitory activity.[3][4]

Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7) in 96-well plates.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 (a fluorescent P-gp substrate) to a final concentration of 5 µM and incubate for another hour.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Efflux: Add fresh, pre-warmed medium (with or without the test compound) and incubate for 2 hours to allow for rhodamine 123 efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Increased intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. The results can be expressed as a reversal fold or an EC₅₀ value for P-gp inhibition.

Quantitative Data for Jatrophane Diterpenes (P-gp Modulation)

| Compound | Cell Line | Assay | EC₅₀ (nM) | Reference |

| Euphosorophane A | MCF-7/ADR | Doxorubicin resistance reversal | 92.68 ± 18.28 | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Quantitative Data for Jatrophane Diterpenes (Anti-inflammatory Activity)

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Euphthymifolol A | BV-2 microglia | NO Inhibition | 43.5 ± 1.54 | [6] |

| Euphthymifolol B | BV-2 microglia | NO Inhibition | 56.2 ± 1.67 | [6] |

| Euphthymifolol D | BV-2 microglia | NO Inhibition | 63.3 ± 1.94 | [6] |

Antimicrobial Activity

The antimicrobial activity of this compound can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data for Jatrophane-related Compounds (Antimicrobial Activity)

| Compound/Extract | Microorganism | Assay | MIC (µg/mL) | Reference |

| Brominated Chalcone | S. aureus | Broth Microdilution | 31.25 - 125 | [7] |

Visualizations

Signaling Pathway

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

Application Notes and Protocols: Cell-based Assays for Jatrophane VI Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids are a class of natural products predominantly found in plants of the Euphorbiaceae family. These compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines. Jatrophane VI, a representative of this class, and its analogs are being investigated for their potential as novel anticancer agents. The cytotoxic properties of jatrophane diterpenoids are often attributed to their ability to induce apoptosis and, in some cases, to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp). This document provides detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound and a summary of reported cytotoxic activities of related jatrophane compounds.

Data Presentation: Cytotoxicity of Jatrophane Diterpenoids

| Compound Name/Isolate | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Euphoheliphane A | ACHN (Renal) | MTT | 29.3 ± 1.6 | [1] |

| 786-O (Renal) | MTT | 35.1 ± 2.1 | [1] | |

| Caki-1 (Renal) | MTT | 42.8 ± 2.5 | [1] | |

| Euphoheliphane B | ACHN (Renal) | MTT | 22.5 ± 1.3 | [1] |

| 786-O (Renal) | MTT | 28.7 ± 1.9 | [1] | |

| Caki-1 (Renal) | MTT | 36.4 ± 2.2 | [1] | |

| Euphoheliphane C | ACHN (Renal) | MTT | 18.9 ± 1.1 | [1] |

| 786-O (Renal) | MTT | 24.3 ± 1.5 | [1] | |

| Caki-1 (Renal) | MTT | 31.6 ± 2.0 | [1] | |

| Euphoscopin C | A549-Paclitaxel Resistant (Lung) | Not Specified | 6.9 | [2] |

| Euphorbiapene D | A549-Paclitaxel Resistant (Lung) | Not Specified | 7.2 | [2] |

| Euphoheliosnoid A | A549-Paclitaxel Resistant (Lung) | Not Specified | 9.5 | [2] |

| Jatrophone | MCF-7/ADR (Doxorubicin-Resistant Breast) | SRB | 1.8 | [3] |

| Unnamed Jatrophane Diterpenoids | HepG2, HeLa, HL-60, SMMC-7721 | Not Specified | 8.1 to 29.7 | [4] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium